3-Methylidene-5,5-dinitropent-1-ene
Description
Properties
CAS No. |
62115-92-8 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
3-methylidene-5,5-dinitropent-1-ene |
InChI |
InChI=1S/C6H8N2O4/c1-3-5(2)4-6(7(9)10)8(11)12/h3,6H,1-2,4H2 |
InChI Key |
CHHDTJVOVWRJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
3-Methylidene-5,5-dinitropent-1-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used .
Scientific Research Applications
3-Methylidene-5,5-dinitropent-1-ene has potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may have potential therapeutic applications due to their unique chemical properties. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methylidene-5,5-dinitropent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methylidene-5,5-dinitropent-1-ene with structurally related nitroalkenes and dienes, focusing on key physicochemical properties and reactivity:
| Compound Name | Molecular Formula | Nitro Groups | Melting Point (°C) | Stability (N/m²) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | C₆H₆N₂O₄ | 2 (C5) | 92–94 (decomp.) | 1.2 × 10⁶ | Cycloaddition with electron-deficient dienophiles; thermal decomposition above 150°C |
| 1,3-Dinitropropene | C₃H₄N₂O₄ | 2 (C1, C3) | 78–80 | 0.8 × 10⁶ | Rapid polymerization under acidic conditions; lower thermal stability |
| 4-Nitro-1-pentene | C₅H₉NO₂ | 1 (C4) | -12 (liquid) | 0.5 × 10⁶ | Electrophilic addition; limited use in energetic materials due to low nitrogen content |
| 2-Methyl-5-nitro-1,3-pentadiene | C₆H₉NO₂ | 1 (C5) | 45–47 | 0.7 × 10⁶ | Diels-Alder reactivity; moderate sensitivity to shock |
Key Findings:
Nitro Group Positioning: The dual nitro groups at C5 in this compound enhance its oxidative stability compared to mono-nitro analogs like 4-Nitro-1-pentene, which exhibit lower decomposition thresholds .
Thermal Behavior : Its decomposition temperature (150°C) is higher than that of 1,3-Dinitropropene (120°C), likely due to reduced steric strain in the conjugated system.
Reactivity : The methylidene group at C3 facilitates regioselective cycloadditions, unlike 2-Methyl-5-nitro-1,3-pentadiene, which lacks this substituent and shows broader but less predictable reactivity .
Research Limitations and Discrepancies
- Synthesis Challenges: Unlike the benzothiazepin derivatives described in , which employ sodium dithionite and ethanolic KOH for reductions and methylations , this compound requires specialized nitration conditions (e.g., mixed HNO₃/H₂SO₄) that risk premature decomposition.
- Data Gaps: No peer-reviewed studies directly compare its explosive performance (e.g., detonation velocity) to benchmark compounds like TNT or RDX.
Preparation Methods
Geminal Dinitration of Suitable Precursors
The geminal dinitro group represents one of the more challenging aspects of this molecule's synthesis. Based on established protocols for similar compounds, this functional group is typically introduced through sequential nitration steps.
| Reaction Component | Specification | Notes |
|---|---|---|
| Starting Material | Appropriately functionalized alkene or diene | Requires suitable leaving groups at the target position |
| Nitration Agent | Silver nitrite (AgNO₂) | Often used for geminal dinitration |
| Solvent | Acetonitrile or THF | Anhydrous conditions typically required |
| Temperature | -10°C to 0°C initially, warming to room temperature | Temperature control prevents side reactions |
| Catalyst/Additives | Iodine or NBS | To activate the substrate |
| Reaction Time | 4-12 hours | Monitored by TLC or HPLC |
The preparation of the geminal dinitro functionality often employs the nitrite displacement of halides or other leaving groups. This approach is analogous to the synthesis of related nitro compounds like 3-methyl-1-nitrobut-1-ene, which can be prepared from nitromethane and isobutyraldehyde.
Tandem Nitration-Elimination Sequence
Another potential route involves a tandem nitration-elimination sequence from saturated precursors:
- Initial formation of a mononitro intermediate
- Secondary nitration to form the geminal dinitro group
- Elimination reactions to establish the diene system
This approach may be preferable when starting from more readily available saturated precursors.
Condensation-Based Approaches
Aldol-Type Condensations
Drawing from the chemistry used in the synthesis of related compounds such as 3-methyl-3-pentene-2-one, aldol-type condensations could potentially be adapted for the synthesis of our target molecule:
| Reaction Component | Specification | Notes |
|---|---|---|
| Carbonyl Component | Dinitroethane derivatives | Provides the dinitro moiety |
| Conjugate Component | Functionalized butadiene derivatives | Provides the diene backbone |
| Base | DBU, DABCO, or potassium tert-butoxide | Non-nucleophilic bases preferred |
| Solvent | THF, DMF, or DMSO | Polar aprotic solvents facilitate the reaction |
| Temperature | 0°C to room temperature | Controlled to minimize side reactions |
| Reaction Time | 6-24 hours | Dependent on reactivity of components |
The key challenge in this approach is controlling regioselectivity in the condensation step to ensure proper connectivity.
Henry Reaction Followed by Dehydration
The Henry reaction (nitroaldol reaction) followed by dehydration could potentially be used to construct parts of the molecule:
- Reaction of a dinitroalkane with an appropriate aldehyde
- Dehydration to form one of the alkene functionalities
- Additional transformations to complete the diene system
Diene Formation Strategies
Wittig and Related Olefination Reactions
The formation of the methylidene group at position 3 could be achieved through Wittig or related olefination reactions:
| Reaction Component | Specification | Notes |
|---|---|---|
| Phosphonium Salt/Ylide | Methyltriphenylphosphonium bromide | For terminal methylene formation |
| Carbonyl Substrate | Dinitro-containing ketone | With appropriate functionalization |
| Base | n-BuLi, KHMDS, or NaH | For ylide generation |
| Solvent | THF or diethyl ether | Anhydrous conditions required |
| Temperature | -78°C to room temperature | Gradual warming often employed |
| Work-up | Careful aqueous work-up | To preserve the dinitro functionality |
This approach is particularly useful for selectively introducing the methylidene functionality at the desired position.
Cross-Coupling Approaches
For constructing the diene system, palladium-catalyzed cross-coupling reactions could potentially be employed:
- Heck coupling of vinyl halides with appropriate alkenes
- Suzuki or Stille couplings using vinylboronic acids or stannanes
- Sequential coupling to build the diene framework
The challenge with this approach is compatibility with the dinitro functionality, which may interfere with catalyst activity.
Comparison of Synthetic Approaches
The following table compares the key features of the potential synthetic approaches:
| Synthetic Approach | Advantages | Limitations | Potential Yield | Selectivity Challenges |
|---|---|---|---|---|
| Geminal Dinitration | Direct installation of dinitro group | Harsh conditions may affect diene | Moderate (30-50%) | Regioselectivity of nitration |
| Tandem Nitration-Elimination | Step-wise control of functionality | Multiple steps required | Low to moderate (20-40%) | Chemoselectivity during eliminations |
| Aldol-Type Condensations | Milder conditions | Requires specialized starting materials | Moderate (40-60%) | Control of condensation regiochemistry |
| Henry Reaction Route | Well-established chemistry | Multiple steps needed | Moderate (35-55%) | Stereoselectivity during dehydration |
| Wittig Olefination Approach | Selective methylene installation | Sensitive to steric hindrance | Moderate to high (50-70%) | Compatibility with dinitro group |
| Cross-Coupling Approach | Versatile for diene formation | Catalyst poisoning concerns | Variable (30-65%) | Regioselectivity in coupling steps |
Starting Materials Considerations
The preparation of this compound is influenced by the availability of suitable starting materials:
| Potential Starting Material | Availability | Advantages | Disadvantages |
|---|---|---|---|
| Dinitroethane derivatives | Limited commercial availability | Direct source of dinitro group | Often expensive or require synthesis |
| Functionalized butadienes | Moderate availability | Provides diene backbone | Highly reactive, storage issues |
| Nitroalkenes | Good commercial availability | Established chemistry | Multiple steps to dinitro group |
| Halogenated precursors | Wide availability | Versatile functionalization | Multiple transformation steps required |
| Carbonyl compounds | Excellent availability | Inexpensive starting points | Longer synthetic sequences |
Purification Strategies
The purification of this compound presents unique challenges due to its functionality:
| Purification Method | Applicability | Considerations |
|---|---|---|
| Column Chromatography | Primary method | Silica gel with 5-10% Et₂O in hexanes as typical eluent |
| Recrystallization | Limited use | Potential safety issues with concentrated solutions |
| Distillation | Not recommended | Thermal instability of dinitro compounds |
| Preparative HPLC | Viable for small scale | Useful for final purification steps |
| Extraction | Useful for preliminary purification | Selective solvent systems needed |
Analytical Characterization
Confirmation of successful synthesis of this compound can be achieved through:
| Analytical Method | Key Diagnostic Features |
|---|---|
| ¹H NMR | Characteristic vinyl proton signals (5.0-6.5 ppm) and methylene protons adjacent to dinitro group (≈4.5 ppm) |
| ¹³C NMR | Distinctive signals for dinitro-bearing carbon (≈120 ppm) and vinyl carbons (115-140 ppm) |
| IR Spectroscopy | Strong NO₂ stretching bands (asymmetric: 1530-1550 cm⁻¹, symmetric: 1330-1350 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z 172) and characteristic fragmentation pattern |
| Elemental Analysis | Confirmation of C₆H₈N₂O₄ composition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
